2-Methyl-1-[4-(methylsulfanyl)phenyl]-3-(morpholin-4-yl)propan-1-one
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Overview
Description
2-Methyl-1-[4-(methylsulfanyl)phenyl]-3-(morpholin-4-yl)propan-1-one is an organic compound with the molecular formula C15H21NO2S. This compound is known for its unique structure, which includes a morpholine ring, a methylsulfanyl group, and a phenyl group. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[4-(methylsulfanyl)phenyl]-3-(morpholin-4-yl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(methylsulfanyl)benzaldehyde, morpholine, and a suitable methylating agent.
Condensation Reaction: The first step involves a condensation reaction between 4-(methylsulfanyl)benzaldehyde and morpholine in the presence of a base, such as sodium hydroxide, to form an intermediate.
Methylation: The intermediate is then methylated using a methylating agent, such as methyl iodide, under controlled conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include:
Refluxing: The reaction mixture is heated under reflux to facilitate the condensation and methylation reactions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[4-(methylsulfanyl)phenyl]-3-(morpholin-4-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert the carbonyl group to an alcohol.
Substitution: The methylsulfanyl group can undergo nucleophilic substitution reactions with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Alkylated products.
Scientific Research Applications
2-Methyl-1-[4-(methylsulfanyl)phenyl]-3-(morpholin-4-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a photoinitiator in polymerization reactions, where it helps initiate the polymerization process upon exposure to light.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of 2-Methyl-1-[4-(methylsulfanyl)phenyl]-3-(morpholin-4-yl)propan-1-one involves its interaction with molecular targets and pathways:
Photoinitiation: As a photoinitiator, the compound absorbs light energy and undergoes a photochemical reaction to generate reactive species that initiate polymerization.
Biological Activity: The compound may interact with cellular targets, such as enzymes or receptors, to exert its biological effects. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-[4-(methylsulfanyl)phenyl]-2-(1-pyrrolidinyl)-1-propanone
- 2-{2-methyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrrol-1-yl}ethan-1-ol
- 2-(4-Methylsulfanyl-phenyl)-1-morpholin-4-yl-ethanethione
Uniqueness
2-Methyl-1-[4-(methylsulfanyl)phenyl]-3-(morpholin-4-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
579473-16-8 |
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Molecular Formula |
C15H21NO2S |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
2-methyl-1-(4-methylsulfanylphenyl)-3-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C15H21NO2S/c1-12(11-16-7-9-18-10-8-16)15(17)13-3-5-14(19-2)6-4-13/h3-6,12H,7-11H2,1-2H3 |
InChI Key |
XLFXGNKQQHZXBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCOCC1)C(=O)C2=CC=C(C=C2)SC |
Origin of Product |
United States |
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